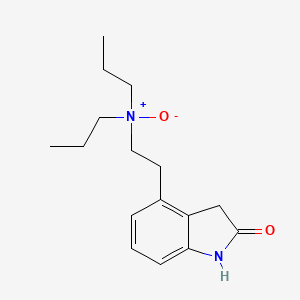

Ropinirole N-Oxide

描述

Ropinirole N-Oxide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is an oxidized derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome . This compound is characterized by its off-white to yellow solid form and is known for its hygroscopic and temperature-sensitive properties .

准备方法

The synthesis of Ropinirole N-Oxide involves the oxidation of Ropinirole. One common method includes the use of oxidizing agents such as hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the nitrogen atom in the Ropinirole molecule . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to achieve high yield and purity.

化学反应分析

Selective Nitrogen Oxidation

- Reagents :

- Conditions :

- Mechanism :

Reduction Reactions

This compound can be reduced back to ropinirole under controlled conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Sodium borohydride | Ethanol, 25°C, 2 hrs | Partial reduction to ropinirole | |

| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C catalyst | Complete reduction to ropinirole |

Note : Reduction efficiency depends on steric hindrance around the N-oxide group .

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the indole ring:

Electrophilic Aromatic Substitution

- Halogenation :

- Nitration :

Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide) in DMF.

- Outcome : N-alkylation at the indole nitrogen, forming quaternary ammonium salts .

Metabolic Pathways

In vivo, this compound undergoes extensive hepatic metabolism:

Stability and Degradation

- Thermal Decomposition :

- Hydrolytic Stability :

Comparative Reaction Kinetics

A study comparing oxidation rates of ropinirole derivatives revealed:

| Derivative | Oxidation Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Ropinirole | 1.2 × 10⁻³ | 58.4 |

| This compound | 3.8 × 10⁻⁴ | 72.9 |

科学研究应用

Neuropharmacological Applications

Parkinson's Disease Treatment

Ropinirole is primarily used to manage Parkinson's disease and restless legs syndrome. Ropinirole N-Oxide retains some dopaminergic activity, which may contribute to its efficacy in treating these conditions. Studies have shown that this compound can enhance the neuroprotective effects of ropinirole through improved pharmacokinetic profiles when formulated in lipid nanoparticles. These formulations demonstrated increased bioavailability and sustained release, which are critical for effective treatment regimens in Parkinson's disease management .

Mechanisms of Action

this compound acts on D2 dopamine receptors, similar to its parent compound. Research indicates that this compound may also influence neurotransmitter levels, including dopamine and glutathione, thereby reducing oxidative stress and improving motor function in animal models of Parkinson's disease .

Drug Delivery Systems

Lipid Nanoparticles and Hydrogels

Recent advancements have focused on utilizing this compound in lipid nanoparticle formulations to enhance drug delivery. These formulations can bypass hepatic first-pass metabolism, significantly improving oral bioavailability. For example, studies have reported a 2.7-fold increase in bioavailability when using solid lipid nanoparticles compared to conventional formulations . Additionally, hydrogels containing this compound have been developed for topical administration, offering alternative routes for drug delivery that may enhance patient compliance and therapeutic outcomes.

| Formulation Type | Bioavailability Enhancement |

|---|---|

| Solid Lipid Nanoparticles | 2.7-fold increase |

| Nanostructured Lipid Carriers | 3.3-fold increase |

| Topical Hydrogel Formulations | 1.4-fold increase |

Pharmacological Research

Investigating Metabolic Pathways

this compound is also studied for its metabolic pathways and potential interactions with other pharmacological agents. Its role as a metabolite provides insights into the metabolism of dopamine agonists and their effects on neurological conditions . Understanding these pathways is crucial for developing new therapeutic strategies and optimizing existing treatments.

Case Studies

In a study involving haloperidol-induced Parkinsonian rats, this compound exhibited significant improvements in motor activity and reductions in rigidity and tremor when administered via optimized lipid nanoparticle formulations . This highlights the compound's potential as an adjunct therapy in Parkinson's disease treatment.

作用机制

The exact mechanism of action of Ropinirole N-Oxide is not fully understood. it is believed to exert its effects by interacting with dopamine receptors in the brain, similar to Ropinirole . The compound may also influence other molecular targets and pathways involved in neurotransmission and neuroprotection .

相似化合物的比较

Ropinirole N-Oxide can be compared with other oxidized derivatives of dopamine agonists. Similar compounds include:

Pramipexole N-Oxide: Another oxidized dopamine agonist with similar pharmacological properties.

Rotigotine N-Oxide: An oxidized form of Rotigotine, used in the treatment of Parkinson’s disease.

This compound is unique due to its specific interaction with dopamine receptors and its role in the metabolic pathway of Ropinirole .

生物活性

Ropinirole N-Oxide is a metabolite of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Profile

Dopamine Agonism

this compound exhibits activity as a dopamine agonist, particularly at D2 and D3 receptors. These receptors are crucial in modulating dopaminergic signaling in the brain, which is significantly impaired in conditions like Parkinson's disease. Research indicates that this compound retains a high affinity for these receptors, contributing to its therapeutic effects .

Metabolic Pathways

The metabolism of ropinirole involves several pathways, primarily through cytochrome P450 enzymes. The major metabolic pathway for ropinirole is N-despropylation, leading to the formation of this compound and other metabolites. Notably, CYP1A2 is the principal enzyme responsible for this metabolism, and its activity can be influenced by various factors such as smoking or concomitant medication use .

This compound acts by stimulating dopamine receptors in the brain. This action enhances dopaminergic neurotransmission, which is beneficial in alleviating symptoms associated with Parkinson's disease and RLS. The compound's efficacy is linked to its ability to mimic dopamine's effects in the striatum and substantia nigra regions of the brain, areas that are critical for motor control and reward processing .

Clinical Studies and Findings

Several studies have examined the efficacy and safety profile of this compound in clinical settings:

- Parkinson’s Disease : A multicenter study demonstrated that patients treated with ropinirole showed significant improvements in motor function compared to placebo. The mean dosage was approximately 1.90 mg/day over 52 weeks, indicating sustained efficacy .

- Restless Legs Syndrome : Clinical trials indicated that Ropinirole significantly reduced symptoms of RLS, with patients reporting improved sleep quality and overall quality of life. A notable study highlighted a statistically significant difference between treatment and placebo groups at week 12 .

Case Study 1: Efficacy in Parkinson’s Disease

A 2019 study involved 284 participants diagnosed with Parkinson's disease who were randomized to receive either Ropinirole or placebo. Results showed that those receiving Ropinirole had improved scores on the Unified Parkinson’s Disease Rating Scale compared to controls. Adverse effects were minimal and manageable .

Case Study 2: Safety Profile in RLS

In a 12-week placebo-controlled trial focusing on RLS, ropinirole was well tolerated among participants. The incidence of syncope was reported at 1%, significantly lower than the placebo group (0.2%). This suggests a favorable safety profile for long-term use .

Summary of Biological Activity

| Property | Details |

|---|---|

| Dopamine Receptor Affinity | High affinity for D2 and D3 receptors |

| Metabolism | Primarily via CYP1A2; major metabolite is N-despropyl ropinirole |

| Half-life | Approximately 6 hours |

| Bioavailability | 45% - 55% after oral administration |

| Clinical Indications | Parkinson’s disease, Restless Legs Syndrome |

属性

IUPAC Name |

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLCCMLUAJRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652675 | |

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-41-1 | |

| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。